4-b-Laminaribiosylglucose
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-beta-Laminaribiosylglucose is an oligosaccharide with the molecular formula C18H32O16. It is a complex carbohydrate composed of glucose units linked together. This compound is part of the broader class of oligosaccharides, which are carbohydrates made up of a small number of monosaccharide units. The structure of 4-beta-Laminaribiosylglucose includes multiple hydroxyl groups, making it highly soluble in water .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-beta-Laminaribiosylglucose typically involves the enzymatic or chemical glycosylation of glucose derivatives. One common method is the use of glycosyltransferases, which catalyze the transfer of glycosyl groups to specific acceptor molecules. The reaction conditions often require controlled pH and temperature to ensure the stability of the enzymes and the integrity of the product .
Industrial Production Methods
Industrial production of 4-beta-Laminaribiosylglucose may involve large-scale fermentation processes using genetically modified microorganisms that express the necessary glycosyltransferases. These microorganisms are cultured in bioreactors under optimized conditions to maximize yield and purity. The product is then extracted and purified using techniques such as chromatography .
Chemical Reactions Analysis
Types of Reactions
4-beta-Laminaribiosylglucose undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The carbonyl groups can be reduced to form alcohols.
Substitution: Hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like acetic anhydride (Ac2O) and sulfuric acid (H2SO4) are used for esterification and etherification reactions.
Major Products
Oxidation: Aldehydes and carboxylic acids.
Reduction: Alcohols.
Substitution: Esters and ethers.
Scientific Research Applications
4-beta-Laminaribiosylglucose has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex carbohydrates and glycosides.
Biology: Studied for its role in cell signaling and recognition processes.
Medicine: Investigated for its potential as a prebiotic, promoting the growth of beneficial gut bacteria.
Industry: Used in the production of bio-based materials and as a stabilizer in food products.
Mechanism of Action
The mechanism of action of 4-beta-Laminaribiosylglucose involves its interaction with specific enzymes and receptors in biological systems. It can act as a substrate for glycosyltransferases, facilitating the transfer of glycosyl groups to other molecules. This process is crucial in the synthesis of glycoproteins and glycolipids, which play essential roles in cell-cell communication and immune response .
Comparison with Similar Compounds
4-beta-Laminaribiosylglucose is similar to other oligosaccharides such as lactulose and cellobiose. it is unique in its specific glycosidic linkages and the presence of multiple hydroxyl groups, which confer distinct chemical and biological properties.
Similar Compounds
Lactulose: A synthetic disaccharide used as a prebiotic and laxative.
Cellobiose: A disaccharide derived from cellulose, used in the study of cellulose degradation
Properties
CAS No. |
4467-70-3 |
---|---|
Molecular Formula |
C18H32O16 |
Molecular Weight |
504.4 g/mol |
IUPAC Name |
(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5R,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3S,4R,5R,6R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C18H32O16/c19-1-4-7(22)9(24)12(27)17(31-4)34-15-8(23)5(2-20)32-18(13(15)28)33-14-6(3-21)30-16(29)11(26)10(14)25/h4-29H,1-3H2/t4-,5-,6-,7-,8-,9+,10-,11-,12-,13-,14-,15+,16-,17+,18+/m1/s1 |
InChI Key |
ODDPRQJTYDIWJU-YTJFHSSISA-N |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@H]2[C@@H]([C@H](O[C@H]([C@@H]2O)O[C@@H]3[C@H](O[C@H]([C@@H]([C@H]3O)O)O)CO)CO)O)O)O)O)O |
Canonical SMILES |
C(C1C(C(C(C(O1)OC2C(C(OC(C2O)OC3C(OC(C(C3O)O)O)CO)CO)O)O)O)O)O |
melting_point |
229 - 231 °C |
physical_description |
Solid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.